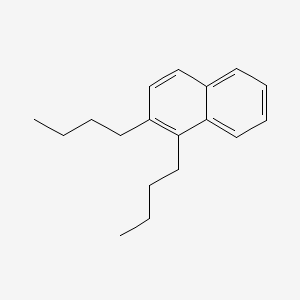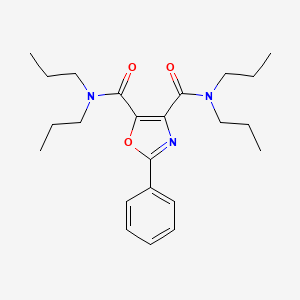
1,3,6-Trimethyl-1,3,5-triazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Trimethyl-1,3,5-triazine-2,4-dione, also known as trimethyl isocyanurate, is a heterocyclic organic compound with the molecular formula C6H9N3O3. It is a derivative of isocyanuric acid and is characterized by a triazine ring with three methyl groups attached to it. This compound is known for its stability and versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,6-Trimethyl-1,3,5-triazine-2,4-dione can be synthesized through the trimerization of methyl isocyanate. The reaction typically involves the use of a catalyst such as a tertiary amine or a metal salt to facilitate the formation of the triazine ring. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous trimerization of methyl isocyanate in the presence of a suitable catalyst. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The product is then purified through distillation or recrystallization to achieve the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
1,3,6-Trimethyl-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where one of the methyl groups is replaced by another nucleophile.
Oxidation Reactions: It can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions with the use of a solvent such as dichloromethane or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled temperature conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazine derivatives.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
1,3,6-Trimethyl-1,3,5-triazine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3,6-trimethyl-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazine ring structure but without the methyl groups.
Cyanuric Acid: A triazine derivative with hydroxyl groups instead of methyl groups.
Melamine: A triazine derivative with amino groups instead of methyl groups.
Uniqueness
1,3,6-Trimethyl-1,3,5-triazine-2,4-dione is unique due to its specific substitution pattern with three methyl groups, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
40265-81-4 |
|---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
1,3,6-trimethyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-4-7-5(10)9(3)6(11)8(4)2/h1-3H3 |
Clave InChI |
YCNBYBFCMUZNKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)N(C(=O)N1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


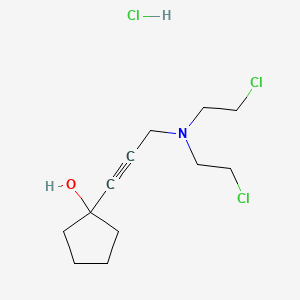
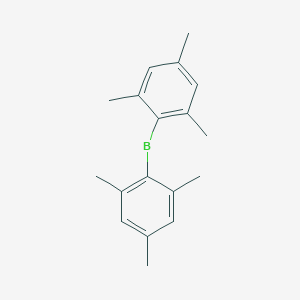
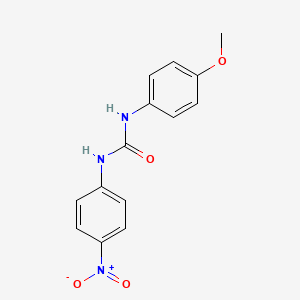

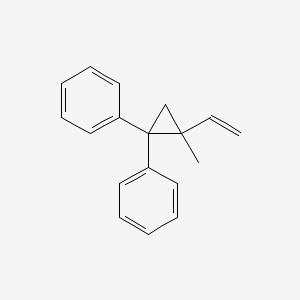
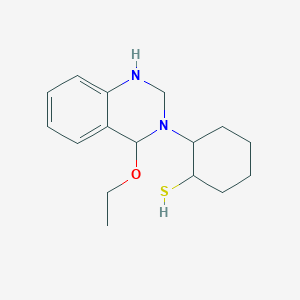
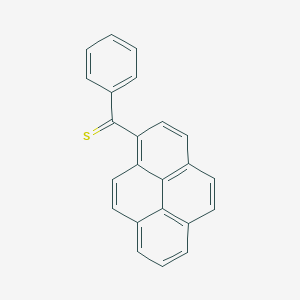
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)

